molecular formula C15H13N3OS B2648790 3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1375882-44-2

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2648790
CAS No.: 1375882-44-2
M. Wt: 283.35
InChI Key: HUPIPUIXYJECLI-UHFFFAOYSA-N
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Description

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-(thiophen-3-ylmethyl)piperidin-4-ylmethylpropanamide
  • N-propyl-N-(thiophen-3-ylmethyl)cinnamamide

Uniqueness

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole ring, phenyl group, and thiophen-3-ylmethyl group. This unique structure may confer specific properties that are not present in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(16-9-11-6-7-20-10-11)14-8-13(17-18-14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPIPUIXYJECLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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